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Cat. No.: B15601680 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: FD-895 is a potent spliceosome modulator that has garnered significant interest in

cancer research. Its complex structure, featuring a 12-membered macrolide core and a highly

functionalized side chain, presents a formidable synthetic challenge. This document provides a

detailed protocol for the scalable synthesis of (3S,17S)-FD-895, an analogue with

demonstrated biological activity. The synthesis is based on the convergent approach developed

by Burkart and coworkers, which involves the preparation of a macrocyclic core and a

vinylstannane side chain, followed by a key Stille coupling reaction.[1][2]

Synthetic Strategy Overview
The synthesis of (3S,17S)-FD-895 is achieved through a convergent strategy that couples the

macrocyclic core with the functionalized side chain in the final steps. This approach allows for

the independent synthesis and optimization of the two key fragments, maximizing overall

efficiency. The key transformations include a Ring-Closing Metathesis (RCM) to form the 12-

membered lactone and a palladium-catalyzed Stille cross-coupling to connect the two

fragments.

Caption: Convergent synthetic workflow for (3S,17S)-FD-895.
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The following table summarizes the key quantitative data for the scalable synthesis of the

vinylstannane side chain, the macrocyclic core, and the final Stille coupling to yield (3S,17S)-
FD-895.
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Solvent(s
)

Temp.
(°C)

Time (h) Yield (%)
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e

Side Chain

Synthesis

Crimmins'

Aldol

Reaction

Crimmins'

Auxiliary,

TiCl4, (-)-

Sparteine

CH2Cl2 -78 to rt 12 ~70-80 [3]

Hydrostann

ylation

Alkyne

precursor,

n-Bu3SnH,

PdCl2(PPh

3)2

THF 0 0.75 ~90 [1]

Core

Synthesis

Sammakia

Aldol

Addition

Dichloroph

enylborane

, (-)-

sparteine

CH2Cl2 -78 to 0 4 ~85 [4]

Ring-

Closing

Metathesis

Diene

precursor,

Grubbs II

or

Hoveyda-

Grubbs II

Toluene or

CH2Cl2
40-110 2-12 ~80-90 [4]

Final

Coupling

Stille

Cross-

Coupling

Vinylstann

ane (2),

Macrocycli

c Core (3),

XPhos Pd

t-BuOH 50 12 75-85 [1][2]
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G2, CuCl,

KF

Experimental Protocols
I. Synthesis of the Vinylstannane Side Chain
The synthesis of the vinylstannane side chain is a multi-step process that establishes the

stereocenters of the side chain. A key step is the hydrostannylation of a terminal alkyne to

generate the desired vinylstannane.

Protocol: Hydrostannylation of Alkyne Precursor

To a solution of the alkyne precursor (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask

under an argon atmosphere, add PdCl2(PPh3)2 (0.1 eq).

Cool the mixture to 0 °C in an ice bath.

Add n-Bu3SnH (2.3 eq) dropwise to the cooled solution.

Stir the reaction mixture at 0 °C for 45 minutes.

Monitor the reaction by TLC (Thin Layer Chromatography).

Upon completion, concentrate the reaction mixture under reduced pressure to yield a crude

oil.

Extract the crude product with hexanes and filter through a pad of Celite®.

Concentrate the filtrate under reduced pressure. Repeat the extraction and filtration process

twice to obtain the crude vinylstannane side chain, which can be used in the next step

without further purification.

II. Synthesis of the Macrocyclic Core
The macrocyclic core is constructed through a sequence of stereoselective reactions,

culminating in a Ring-Closing Metathesis (RCM) to form the 12-membered lactone.
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Protocol: Ring-Closing Metathesis (RCM)

Dissolve the linear diene precursor (1.0 eq) in anhydrous and degassed toluene or CH2Cl2

(0.001-0.01 M) in a flame-dried flask under an argon atmosphere.

Add a solution of Grubbs II or Hoveyda-Grubbs II catalyst (0.05-0.1 eq) in the same solvent

to the reaction mixture.

Heat the reaction mixture to the desired temperature (typically 40-110 °C, depending on the

catalyst and substrate) and stir for 2-12 hours.

Monitor the progress of the reaction by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to afford the macrocyclic core.

III. Final Assembly: Stille Cross-Coupling
The final step in the synthesis of (3S,17S)-FD-895 is the palladium-catalyzed Stille cross-

coupling of the vinylstannane side chain and the macrocyclic core.

Protocol: Stille Cross-Coupling

To a flame-dried 50 mL flask, add the vinylstannane side chain (1.05 eq) and the macrocyclic

core (1.0 eq).

Dry the mixture by rotary evaporation from benzene.

To the dried mixture, add CuCl (2.0 eq), KF (2.0 eq), and XPhos Pd G2 (0.1 eq).

Add anhydrous t-BuOH (0.02 M) to the flask.

Purge the reaction vessel with argon.

Heat the mixture to 50 °C and stir overnight. The solution will typically turn into a gray, cloudy

mixture.
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Monitor the reaction by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield (3S,17S)-FD-895.
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Click to download full resolution via product page

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion
This protocol outlines a scalable and convergent synthesis of (3S,17S)-FD-895 suitable for

producing research quantities of this important spliceosome modulator. The key steps of Ring-

Closing Metathesis and Stille cross-coupling are robust and have been optimized for high

yields. By following these detailed procedures, researchers can access this valuable compound

for further investigation into its biological activity and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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